

Unveiling the Selectivity of FER Kinase Inhibitor DS21360717: A Comparative Analysis

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Compound of Interest

Compound Name: DS21360717

Cat. No.: B1192657

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of **DS21360717**, a potent FER tyrosine kinase inhibitor, with other kinases, benchmarked against another selective inhibitor, TL02-59.

DS21360717 has emerged as a powerful inhibitor of FER, a non-receptor tyrosine kinase implicated in various cancers through its role in cell proliferation, migration, and survival signaling pathways. However, the therapeutic window of any kinase inhibitor is critically dependent on its specificity. This report summarizes the available data on the kinase selectivity of **DS21360717** and provides a direct comparison with TL02-59, an inhibitor primarily targeting the myeloid Src-family kinase Fgr.

Kinase Inhibition Profile: DS21360717 vs. TL02-59

The cross-reactivity of **DS21360717** was assessed against a panel of 64 kinases at a concentration of 200 nM. For comparison, the selectivity of TL02-59 was determined using the comprehensive KINOMEScan™ platform, screening against a panel of 456 kinases. The data highlights the distinct selectivity profiles of these two inhibitors.

Kinase Target	DS21360717 (% Inhibition @ 200 nM)	TL02-59 (% of Control @ 100 nM)
Primary Target		
FER	-	-
Fgr	-	0
Selected Off-Targets		
AAK1	>90	1.8
ABL1	>90	2.3
AURKA	>90	100
CLK1	>90	100
CLK4	>90	100
CSNK1E	>90	100
DMPK	>90	100
FLT3	-	1.8
FYN	>90	100
HCK	-	0
LCK	>90	100
LYN	-	0
MAP4K4	>90	100
MYO3B	>90	100
PHKG2	>90	100
ROCK2	>90	100
SRC	>90	100
YES1	>90	100

Note: For **DS21360717**, specific percentage inhibition values for kinases with >90% inhibition were not publicly available. For TL02-59, the KINOMEScan data is presented as "% of Control", where a lower percentage indicates stronger binding/inhibition.

Experimental Protocols

Kinase Selectivity Profiling of **DS21360717**

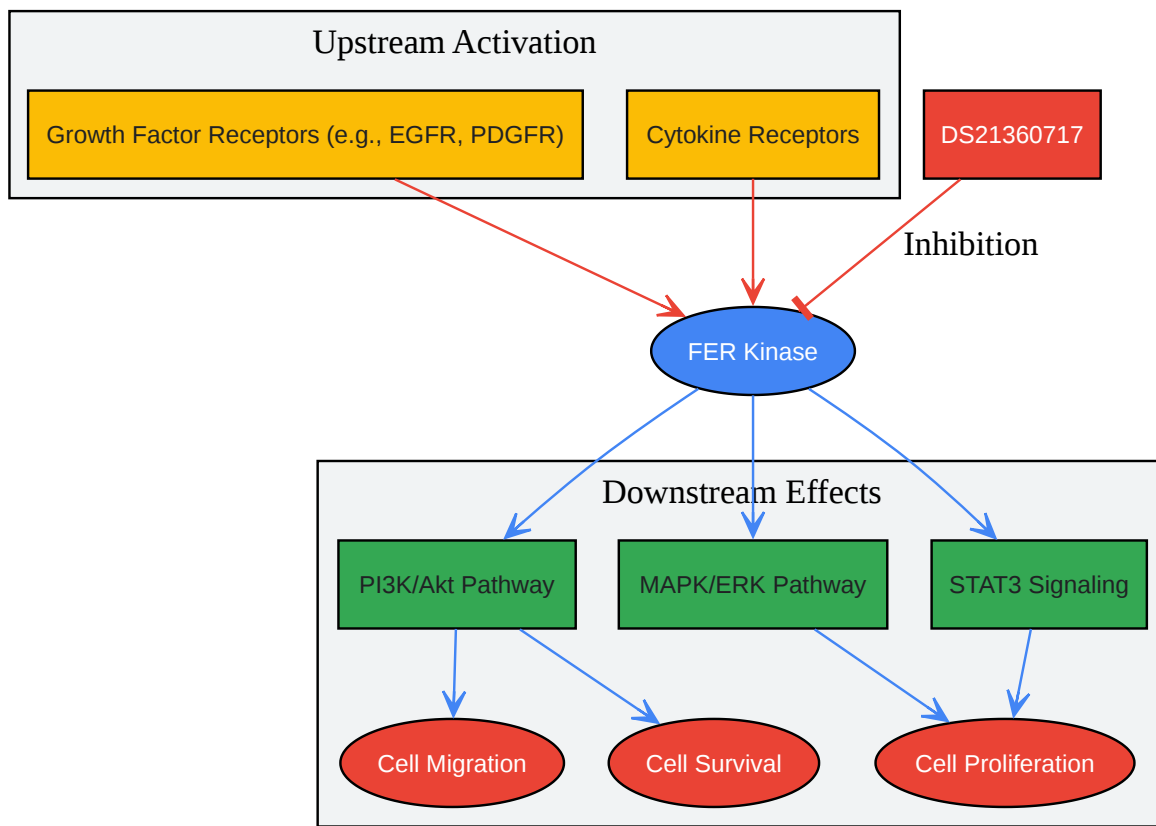
The kinase selectivity of **DS21360717** was evaluated using a competitive binding assay. The compound was screened at a concentration of 200 nM against a panel of 64 kinases. The percentage of inhibition was determined by measuring the displacement of a fluorescently labeled ligand from the kinase active site.

KINOMEScan™ Profiling of TL02-59

The kinase selectivity of TL02-59 was determined using the KINOMEScan™ platform (DiscoverX). This assay is a competition-based binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. The results are reported as a percentage of the DMSO control, where a lower value signifies a higher affinity of the compound for the kinase.

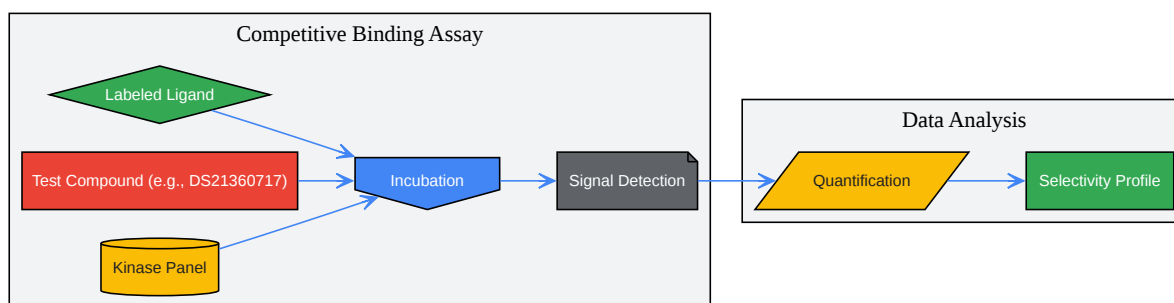
Signaling Pathway and Experimental Workflow

To visualize the context of FER kinase inhibition and the general workflow of a kinase selectivity screen, the following diagrams are provided.



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Caption: Simplified FER kinase signaling pathway and the point of inhibition by **DS21360717**.



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Caption: General experimental workflow for determining kinase inhibitor selectivity.

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